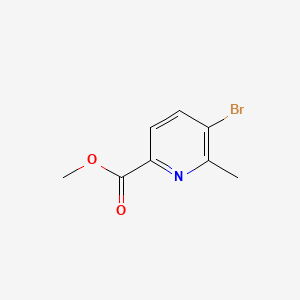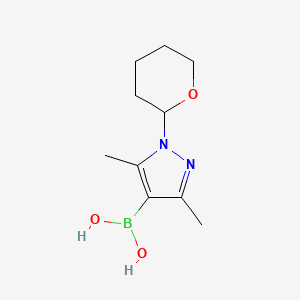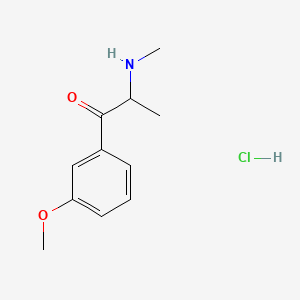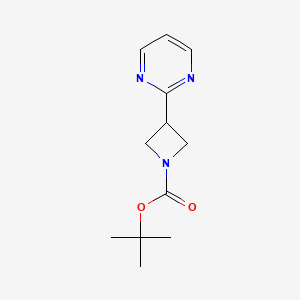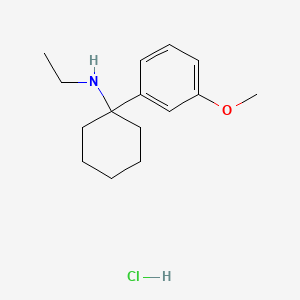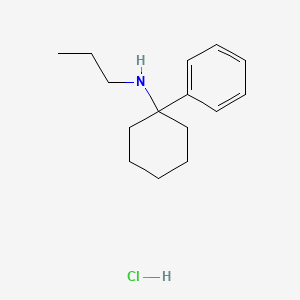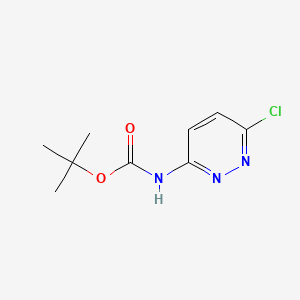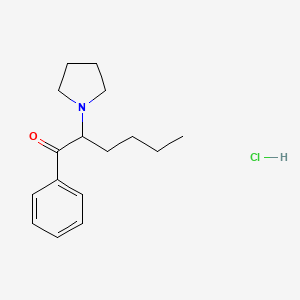
a-PHP, Crystal
Übersicht
Beschreibung
a-PHP, Crystal, also known as α-Pyrrolidinohexanophenone hydrochloride, is a synthetic stimulant compound categorized as a cathinone. Cathinones are a class of compounds structurally similar to amphetamines and are known for their stimulant effects. This compound is primarily used in scientific research and forensic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of a-PHP, Crystal involves the reaction of 2-(pyrrolidin-1-yl)ketone with 1-bromohexane in the presence of a strong base. The product is then purified by recrystallization, and the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis typically follows similar routes as described above, with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
a-PHP, Crystal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
a-PHP, Crystal has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for mass spectrometry and chromatography.
Biology: Studied for its effects on neurotransmitter systems and potential as a model compound for stimulant drugs.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new synthetic routes and the study of reaction mechanisms[][4].
Wirkmechanismus
The mechanism of action of a-PHP, Crystal primarily involves the stimulation of the central nervous system. It increases the release of neurotransmitters such as dopamine and norepinephrine, which regulate mood, reward, and cognitive functions. This leads to effects such as increased alertness, euphoria, decreased appetite, and increased heart rate and blood pressure.
Vergleich Mit ähnlichen Verbindungen
a-PHP, Crystal is structurally similar to other cathinones, such as:
Methcathinone: Known for its stimulant effects and used in research on addiction and neurotoxicity.
Mephedrone: Studied for its psychoactive properties and potential therapeutic applications.
Methylenedioxypyrovalerone (MDPV): Investigated for its potent stimulant effects and impact on the central nervous system.
Despite these similarities, this compound is unique in its specific chemical structure and the resulting pharmacological profile, making it a valuable compound for research and forensic applications .
Eigenschaften
CAS-Nummer |
13415-59-3 |
|---|---|
Molekularformel |
C16H23NO |
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
1-phenyl-2-pyrrolidin-1-ylhexan-1-one |
InChI |
InChI=1S/C16H23NO/c1-2-3-11-15(17-12-7-8-13-17)16(18)14-9-5-4-6-10-14/h4-6,9-10,15H,2-3,7-8,11-13H2,1H3 |
InChI-Schlüssel |
KYIJLDDXQWBNGX-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl |
Kanonische SMILES |
CCCCC(C(=O)C1=CC=CC=C1)N2CCCC2 |
Synonyme |
2-(1-pyrrolidinyl)-Hexanophenone; α-PHP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is epitaxial growth, and how does it apply to long-chain molecules like palmitone?
A1: Epitaxial growth is a process where a crystalline material grows on the surface of another crystal, with the crystallographic orientation of the growing layer influenced by the underlying substrate []. In simpler terms, the molecules align themselves with the substrate's structure during deposition. In this study, long-chain molecules like palmitone were deposited onto substrates like potassium hydrogen phthalate (PHP) and potassium chloride (KCl). The research found that these molecules grow epitaxially within a specific temperature range, meaning their molecular chains align parallel to the substrate surface [].
Q2: How does temperature affect the epitaxial growth of these long-chain molecules?
A2: Temperature plays a critical role in epitaxial growth. The research demonstrates that epitaxial growth occurs within a specific temperature range, which varies depending on the molecule. For example, palmitone exhibits epitaxial growth between 25–50°C []. At higher temperatures, this ordered growth is disrupted, leading to a loss of the epitaxial relationship between the deposited molecules and the substrate [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)

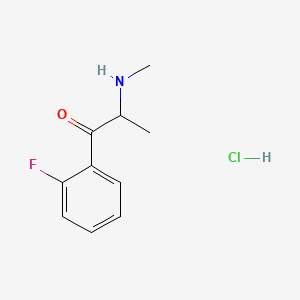
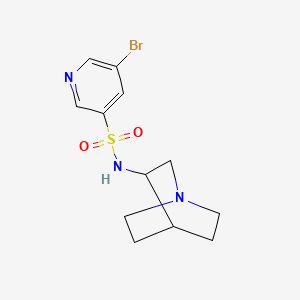
![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide](/img/structure/B594139.png)
